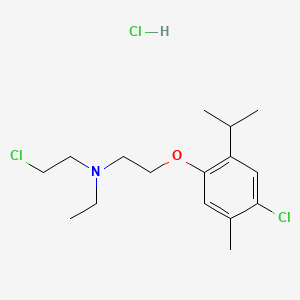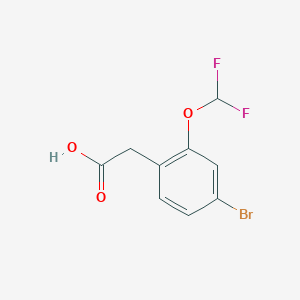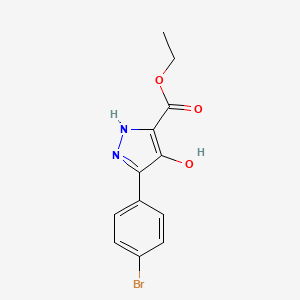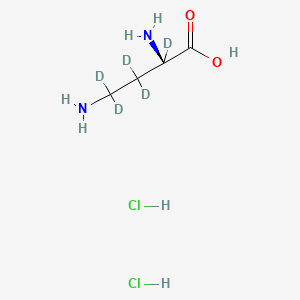![molecular formula C12H10BrNO B14033862 [4-(5-Bromopyridin-2-yl)phenyl]methanol](/img/structure/B14033862.png)
[4-(5-Bromopyridin-2-yl)phenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(5-Bromopyridin-2-yl)phenyl]methanol is an organic compound with the molecular formula C12H10BrNO. It is a derivative of pyridine and phenylmethanol, characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a hydroxymethyl group attached to the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-Bromopyridin-2-yl)phenyl]methanol typically involves the bromination of pyridine derivatives followed by coupling with phenylmethanol. One common method includes the reaction of 5-bromopyridine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
[4-(5-Bromopyridin-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
Oxidation: 4-(5-Pyridin-2-yl)benzoic acid.
Reduction: 4-(5-Pyridin-2-yl)phenylmethane.
Substitution: 4-(5-Methoxypyridin-2-yl)phenylmethanol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-(5-Bromopyridin-2-yl)phenyl]methanol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and ligands for catalysis .
Biology
In biological research, this compound is utilized in the study of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases involving specific molecular targets .
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of advanced polymers and as an intermediate in the manufacture of agrochemicals .
Mecanismo De Acción
The mechanism of action of [4-(5-Bromopyridin-2-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects . The exact pathways and interactions depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine: A simpler analog with only the bromine atom on the pyridine ring.
4-(5-Bromopyridin-3-yl)phenylmethanol: A positional isomer with the bromine atom at the 3-position of the pyridine ring.
Uniqueness
[4-(5-Bromopyridin-2-yl)phenyl]methanol is unique due to the specific positioning of the bromine atom and hydroxymethyl group, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions .
Propiedades
Fórmula molecular |
C12H10BrNO |
|---|---|
Peso molecular |
264.12 g/mol |
Nombre IUPAC |
[4-(5-bromopyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10BrNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-7,15H,8H2 |
Clave InChI |
BQHZJZSGHMVYBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CO)C2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


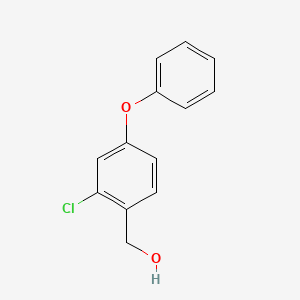
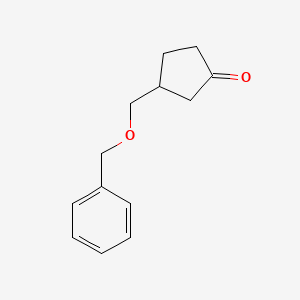
![4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
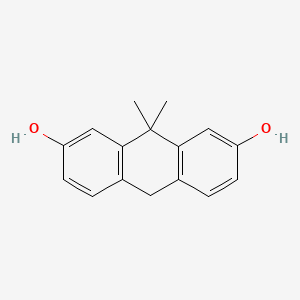
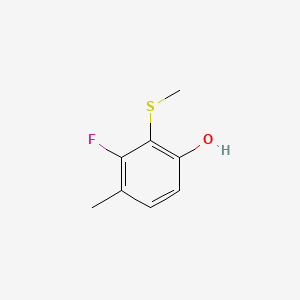
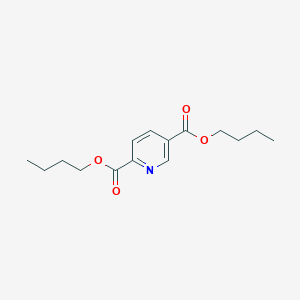
![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)
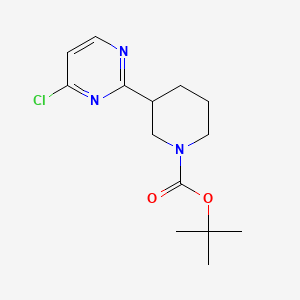
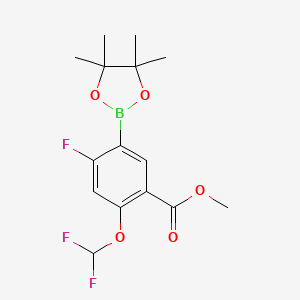
![5-Methyl-4-oxa-7-azaspiro[2.5]octane](/img/structure/B14033842.png)
